molecular formula C19H26N2O B046128 2-(4-Nonylphenyl)pyrimidin-5-OL CAS No. 119259-53-9

2-(4-Nonylphenyl)pyrimidin-5-OL

Cat. No.: B046128
CAS No.: 119259-53-9
M. Wt: 298.4 g/mol
InChI Key: ABXHJYYXMRWRSQ-UHFFFAOYSA-N
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Description

2-(4-Nonylphenyl)pyrimidin-5-OL is a pyrimidine derivative featuring a hydroxyl group at the 5-position and a 4-nonylphenyl substituent at the 2-position. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties . The nonylphenyl group introduces significant hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents.

Properties

CAS No.

119259-53-9

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

2-(4-nonylphenyl)pyrimidin-5-ol

InChI

InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-20-14-18(22)15-21-19/h10-15,22H,2-9H2,1H3

InChI Key

ABXHJYYXMRWRSQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O

Synonyms

5-Hydroxy-2-(4-nonylphenyl)-pyrimidine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 2-(4-Nonylphenyl)pyrimidin-5-OL with analogous compounds:

Compound Name Substituents (Position 2) Molecular Weight (g/mol) Notable Features References
This compound 4-Nonylphenyl ~315.4 (estimated) High hydrophobicity; potential for lipid-rich interactions
2-(Piperidin-4-yl)pyrimidin-5-ol Piperidin-4-yl 179.2 Cyclic amine enhances basicity; moderate solubility
2-tert-Butylpyrimidin-5-ol tert-Butyl 152.2 Steric bulk without long-chain hydrophobicity; higher crystallinity
Imidazo[1,2-a]pyrimidin-5-ol derivative Methoxyphenyl groups 361.4 Methoxy groups improve electron donation; fused imidazole ring enhances stability
2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5-ol Methyl, phenyl 225.3 Pyrazolo-pyrimidine core; potential for enhanced receptor binding

Key Observations :

  • Hydrophobicity: The nonylphenyl group in the target compound likely renders it more hydrophobic than analogs with piperidine or tert-butyl groups. This property may favor interactions with lipid membranes or hydrophobic enzyme pockets but could limit aqueous solubility .
  • Molecular Weight: The nonylphenyl derivative’s higher molecular weight (~315.4 g/mol) may impact pharmacokinetics, such as absorption and distribution, compared to lighter analogs like 2-tert-butylpyrimidin-5-ol (152.2 g/mol).
  • Electronic Effects: Methoxy and amine substituents in other derivatives (e.g., ’s methoxyphenoxy groups) can donate electrons, altering reactivity and binding affinity, whereas the nonylphenyl group primarily contributes steric and hydrophobic effects .

Challenges and Limitations

  • Solubility: The nonylphenyl group’s hydrophobicity may necessitate solubilizing agents (e.g., cyclodextrins) for therapeutic use, unlike more hydrophilic analogs .
  • Synthetic Complexity : Introducing a long alkyl chain requires careful optimization to avoid side reactions, increasing production costs compared to simpler derivatives .

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